2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one

Tankyrase inhibition PARP enzymes Wnt/β-catenin signaling

2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one (CAS 341955-59-7) belongs to the 2-aryl-2,3-dihydroquinazolin-4(1H)-one class and serves as the direct synthetic precursor to the potent and selective tankyrase inhibitor TNKS-IN-1 (CAS 59455-93-5, the oxidized quinazolin-4-one form). The para-tert-butylphenyl substituent is a critical structural determinant: in the seminal SAR study by Haikarainen et al.

Molecular Formula C18H20N2O
Molecular Weight 280.371
CAS No. 341955-59-7
Cat. No. B2702023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one
CAS341955-59-7
Molecular FormulaC18H20N2O
Molecular Weight280.371
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C18H20N2O/c1-18(2,3)13-10-8-12(9-11-13)16-19-15-7-5-4-6-14(15)17(21)20-16/h4-11,16,19H,1-3H3,(H,20,21)
InChIKeyZKKFHBDYTOSSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one (CAS 341955-59-7): A Selective Tankyrase Inhibitor Scaffold for Wnt Pathway Research


2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one (CAS 341955-59-7) belongs to the 2-aryl-2,3-dihydroquinazolin-4(1H)-one class and serves as the direct synthetic precursor to the potent and selective tankyrase inhibitor TNKS-IN-1 (CAS 59455-93-5, the oxidized quinazolin-4-one form) [1]. The para-tert-butylphenyl substituent is a critical structural determinant: in the seminal SAR study by Haikarainen et al. (2013), this compound—upon oxidation to its quinazolin-4-one congener—achieved single-digit nanomolar IC50 values against both TNKS1 (7.9 nM) and TNKS2 (8.7 nM), with >1,000-fold selectivity over PARP1 (>10,000 nM) . A co-crystal structure with human tankyrase 2 has been solved at 2.50 Å resolution (PDB: 4BUD), confirming binding at the nicotinamide subsite of the catalytic domain [1]. The dihydro form (CAS 341955-59-7) is accessible via a one-pot, solvent-free iodine-catalyzed synthesis with excellent yields [2], making it a versatile entry point for medicinal chemistry optimization of the 2-phenyl-3,4-dihydroquinazolin-4-one tankyrase inhibitor series.

Why 2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one Cannot Be Replaced by Unsubstituted or Other Para-Substituted Analogs


Within the 2-phenyl-3,4-dihydroquinazolin-4-one chemotype, para-substitution of the pendant phenyl ring is not merely decorative—it is the primary driver of both tankyrase inhibitory potency and PARP isoform selectivity [1]. The unsubstituted parent compound (2-phenyl-3,4-dihydroquinazolin-4-one) provides the scaffold baseline, while the para-tert-butyl derivative (upon oxidation) achieves single-digit nanomolar potency, representing a >100-fold improvement over the para-methoxy analog (TNKS2 IC50 = 990 nM) [2]. Furthermore, the tert-butyl group introduces steric bulk and lipophilicity (calculated logP = 4.0) [3] that the para-H, para-CN, or para-OCH3 congeners cannot replicate, directly affecting binding interactions observed in the co-crystal structures with TNKS2 (PDB entries 4BU3, 4BUD, 4BU9, and 4BU8, respectively) [1]. A procurement decision to substitute CAS 341955-59-7 with a different para-substituted analog would, therefore, compromise a well-characterized potency-selectivity profile validated by both enzymatic and cellular assays, as well as by protein crystallography.

Quantitative Differentiation Evidence for 2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one (CAS 341955-59-7) Against Closest Analogs and In-Class Candidates


TNKS2 Potency: >110-Fold Improvement Over the para-Methoxy Analog in the Same Scaffold Series

The oxidized quinazolin-4-one derivative of CAS 341955-59-7 (i.e., TNKS-IN-1) inhibits TNKS2 with an IC50 of 8.7 nM, compared to 990 nM for the para-methoxy congener 2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, both originating from the same Haikarainen et al. (2013) scaffold study [1][2]. This represents an approximately 114-fold potency advantage for the tert-butyl-substituted compound. The data were generated under comparable assay conditions: inhibition of human TNKS2 catalytic domain using a fluorescence-based assay with 500 nM NAD substrate after 20 min incubation [1][2].

Tankyrase inhibition PARP enzymes Wnt/β-catenin signaling Structure-activity relationship

PARP1 Selectivity: >1,000-Fold Discrimination Against Off-Target PARP1 Compared with XAV939

TNKS-IN-1 (the oxidized form of CAS 341955-59-7) exhibits an IC50 of >10,000 nM against PARP1, yielding a selectivity index of >1,260-fold relative to TNKS1 (IC50 = 7.9 nM) [1]. In contrast, the widely used tankyrase inhibitor XAV939, while potent against TNKS1/2 (IC50 = 11 nM and 4 nM, respectively), retains measurable PARP1 activity (IC50 = 2,194 nM), corresponding to a ~200-fold selectivity window [2]. The broader selectivity profiling reported by Haikarainen et al. confirmed that a subset of para-substituted dihydroquinazolin-4-ones—including the tert-butyl derivative—are highly selective for tankyrases over several human diphtheria-toxin-like ADP-ribosyltransferases [1].

PARP selectivity Tankyrase specificity Off-target profiling ARTD enzyme family

Tankyrase Inhibitory Potency Compared with Benchmark Inhibitors IWR-1 and JW55 Across Independent Studies

The oxidized derivative of CAS 341955-59-7 (TNKS-IN-1) inhibits TNKS1 with an IC50 of 7.9 nM and TNKS2 with an IC50 of 8.7 nM . This is approximately 17-fold more potent against TNKS1 and 6.5-fold more potent against TNKS2 compared with IWR-1 (TNKS1 IC50 = 131 nM, TNKS2 IC50 = 56 nM) [1], and approximately 240-fold and 95-fold more potent than JW55 (TNKS1 IC50 = 1,900 nM, TNKS2 IC50 = 830 nM) [2]. WIKI4, another structurally unrelated inhibitor, achieves comparable TNKS2 potency (IC50 = 15–26 nM) [3] but lacks the para-tert-butylphenyl pharmacophore that enables further scaffold optimization through diversification of the dihydroquinazolinone core accessible from CAS 341955-59-7.

Tankyrase inhibitor benchmarking Wnt signaling TNKS1/TNKS2 pharmacology Chemical probe comparison

Co-Crystal Structure with Human Tankyrase 2 (PDB: 4BUD) Enables Structure-Guided Optimization Not Possible with Non-Crystallized Analogs

The co-crystal structure of the oxidized derivative of CAS 341955-59-7 bound to human tankyrase 2 has been solved at 2.50 Å resolution and deposited as PDB entry 4BUD [1]. This structure, alongside the para-H parent (4BU3, 2.15 Å), para-CN (4BU8), and para-OCH3 (4BU9) co-crystal structures, provides a complete series enabling rational comparison of how the para-tert-butyl group occupies the nicotinamide binding subsite [1][2]. The Haikarainen et al. study established a structural basis for the entire scaffold series, demonstrating that the para-tert-butyl group makes favorable hydrophobic contacts within the binding pocket that the smaller para-substituents (H, OCH3) cannot achieve, directly correlating with the observed potency differences [2]. The Real Space Correlation Coefficient for ligand 29F in 4BUD is 0.936, indicating excellent fit to the experimental electron density [3].

X-ray crystallography Tankyrase 2 structure Nicotinamide binding site Structure-based drug design

Cellular Target Engagement: Axin2 Stabilization EC50 of 1,500 nM Confirms Intracellular Tankyrase Inhibition in DLD-1 Colorectal Cancer Cells

TNKS-IN-1 (oxidized form of CAS 341955-59-7) induces axin2 protein accumulation in DLD-1 colorectal adenocarcinoma cells with an EC50 of 1,500 nM after 24 h treatment, confirming that tankyrase inhibition translates from the biochemical to the cellular level . For comparison, the benchmark inhibitor JW55 achieves Wnt pathway inhibition in HEK293 cells with an IC50 of 470 nM , but with substantially weaker tankyrase enzymatic potency (TNKS1 IC50 = 1,900 nM) [1], indicating a less favorable biochemical-to-cellular translation. The Haikarainen et al. study further demonstrated that the dihydroquinazolin-4-one series—including the tert-butyl derivative—effectively inhibits Wnt signaling in HEK293 cells using a TOPFlash reporter assay [2], providing orthogonal cellular validation.

Cellular pharmacology Axin2 stabilization Wnt pathway antagonism DLD-1 cells Target engagement

Synthetic Accessibility: Solvent-Free Iodine-Catalyzed One-Pot Synthesis with Excellent Yields Enables Cost-Effective Procurement

CAS 341955-59-7 is accessed via a validated solvent-free, one-pot synthesis using isatoic anhydride, 4-tert-butylbenzaldehyde, and ammonium acetate (or aniline) catalyzed by molecular iodine (I2), with reported excellent to quantitative yields for the general 2-aryl-2,3-dihydroquinazolin-4(1H)-one scaffold [1]. This methodology contrasts with alternative synthetic routes that require toxic oxidizing agents or transition-metal catalysts for the preparation of the oxidized quinazolin-4-one form, and with multi-step sequences needed for other tankyrase inhibitor chemotypes such as XAV939 [2]. The dihydro intermediate can be selectively oxidized to the quinazolin-4-one form using Cu(II) acetate/O2 or KI/tert-butylhydroperoxide systems when the oxidized congener is required [3], providing a flexible two-stage synthetic strategy from a single starting material.

Green chemistry synthesis Solvent-free reaction Molecular iodine catalysis 2,3-Dihydroquinazolin-4(1H)-one Scalable production

Recommended Scientific Application Scenarios for 2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one (CAS 341955-59-7)


Wnt/β-Catenin Pathway Chemical Biology: Tankyrase-Dependent Axin Stabilization Studies

CAS 341955-59-7 serves as the preferred entry compound for investigators studying tankyrase-mediated regulation of the Wnt/β-catenin signaling axis. The oxidized derivative (TNKS-IN-1) inhibits TNKS1/2 at single-digit nanomolar concentrations and stabilizes axin2 in DLD-1 colorectal cancer cells (EC50 = 1,500 nM), enabling dose-dependent interrogation of β-catenin degradation . Compared with the commonly used IWR-1 (TNKS1 IC50 = 131 nM), the ~17-fold greater enzymatic potency of the TNKS-IN-1 chemotype allows the use of lower treatment concentrations, potentially minimizing off-target effects in long-term Wnt reporter assays [1]. The availability of co-crystal structures (PDB 4BUD) further supports rational mutagenesis studies of the tankyrase nicotinamide binding pocket [2].

PARP Family Selectivity Profiling: Discriminating Tankyrase-Specific from PARP1-Mediated Effects

For experiments requiring clean discrimination between tankyrase and PARP1 pharmacological effects, the >1,000-fold selectivity window of the CAS 341955-59-7-derived inhibitor over PARP1 (>10,000 nM vs. 7.9 nM TNKS1) provides a critical advantage over XAV939 (~200-fold selective) [1]. This is particularly relevant in DNA damage response studies where PARP1 activity confounds interpretation, or in combination studies with clinical PARP inhibitors (e.g., olaparib), where off-target tankyrase inhibition must be excluded [2].

Medicinal Chemistry Hit-to-Lead Optimization of Nicotinamide-Site Tankyrase Inhibitors

As the only para-tert-butyl member of a structurally characterized 2-phenyl-3,4-dihydroquinazolin-4-one SAR series with deposited co-crystal structures (PDB 4BU3, 4BUD, 4BU8, 4BU9, 5AKU), CAS 341955-59-7 provides a validated starting point for structure-guided optimization . The dihydroquinazolinone core offers two diversification vectors: (i) selective oxidation at the 2,3-position to access the quinazolin-4-one form with enhanced potency; and (ii) further substitution at the N1, N3, or C6/C7 positions of the fused benzene ring [1]. The solvent-free iodine-catalyzed synthesis with excellent yields [2] ensures that procurement of multi-gram quantities for SAR expansion is practical and cost-effective.

Colorectal Cancer Model Studies: Tankyrase Inhibition in APC-Mutant Contexts

Given the established role of tankyrase in regulating β-catenin stability downstream of APC mutations, and the confirmed activity of the CAS 341955-59-7-derived inhibitor in DLD-1 colorectal adenocarcinoma cells (axin2 EC50 = 1,500 nM) , this compound is well-suited for colorectal cancer model studies. The Wnt pathway antagonism has been validated in HEK293 cellular reporter assays [1], and the >100-fold potency advantage over earlier-generation tankyrase inhibitors like JW55 (TNKS1 IC50 = 1,900 nM) [2] makes it a preferred chemical probe for in vitro colorectal cancer pharmacology, particularly when comparing APC-wildtype versus APC-mutant cell line responses.

Quote Request

Request a Quote for 2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.